

T20 (Enfuvirtide): A Technical Guide to In Vitro and In Vivo Studies

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Compound of Interest

Compound Name: T20-M

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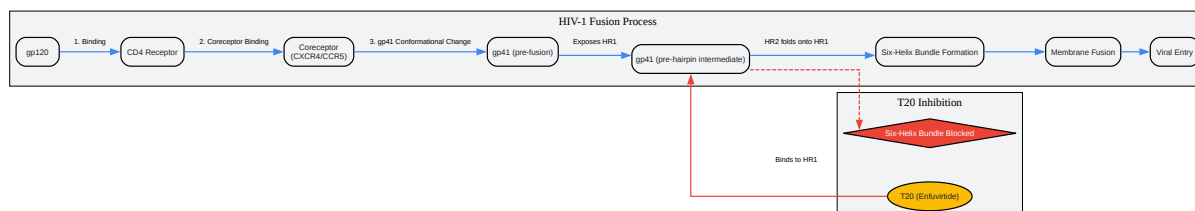
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies of T20 (Enfuvirtide), the first-in-class HIV fusion inhibitor. T20 is a synthetic 36-amino-acid peptide that mimics a component of the HIV-1 fusion machinery, effectively preventing the virus from entering and infecting host cells.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Mechanism of Action

T20's mechanism of action is centered on the inhibition of HIV-1 envelope glycoprotein gp41-mediated membrane fusion.[2][3] The viral entry process begins with the binding of the viral surface glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5).[4] This binding triggers a conformational change in gp41, exposing a region known as the N-terminal heptad repeat (HR1). Another region, the C-terminal heptad repeat (HR2), then folds back to interact with HR1, forming a six-helix bundle. This process brings the viral and cellular membranes into close proximity, facilitating fusion and viral entry.

T20 is designed to mimic the HR2 region of gp41.[3] It competitively binds to the HR1 region, preventing the formation of the six-helix bundle.[3] This disruption of the fusion process effectively blocks the virus from entering the host cell.[1]



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Caption: HIV-1 fusion process and T20's inhibitory mechanism.

Quantitative In Vitro Data

The in vitro potency of T20 and its derivatives has been evaluated in various assays, primarily measuring the concentration required to inhibit viral activity by 50% (IC₅₀) or 50% effective concentration (EC₅₀).

Compound	Assay Type	Cell Line/Virus Strain	IC50 / EC50 (nM)	Fold Increase in Potency vs. T20	Reference
T20 (Enfuvirtide)	Cell Fusion Assay	-	24.17	-	[5]
Single-Cycle Entry Assay	-	9.41	-	[5]	
HIV-1 Infection (JRCSF)	-	5.19	-	[5]	
Inhibition of diverse HIV-1 isolates	-	29.45	-	[5]	
Antiviral Activity vs. primary HIV-1 isolates	-	6 - 91	-	[6]	
LP-40	Cell Fusion Assay	-	0.41	58.95	[5]
Single-Cycle Entry Assay	-	0.44	21.38	[5]	
HIV-1 Infection (JRCSF)	-	0.28	10.54	[5]	
Inhibition of diverse HIV-1 isolates	-	4.29	-	[5]	
Enfuvirtide-PEG Conjugate (EP)	Antiviral Activity vs. primary HIV-1 isolates	-	6 - 91	Comparable to Enfuvirtide	[6]

LP-52	Inhibition of HIV-1 pseudotypes	-	0.017	2050	[7]
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Quantitative In Vivo Data

In vivo studies have been crucial in demonstrating the clinical efficacy of T20. These studies typically measure the reduction in viral load and the increase in CD4+ T-cell counts in HIV-1 infected individuals.

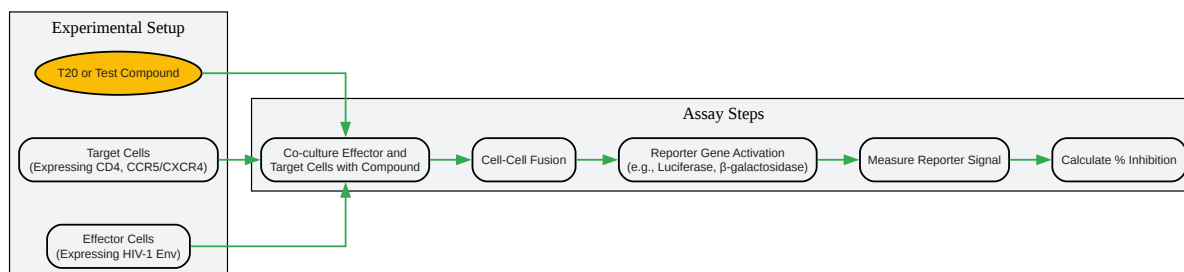
Study/Trial	Patient Population	Treatment Regimen	Duration	Key Findings	Reference
Phase I Clinical Trial	HIV-infected individuals	Intravenous enfuvirtide	-	Substantial decline in HIV plasma viral load in the highest dose group.	[2]
TORO 1 & TORO 2 (Phase III)	Highly antiretroviral-experienced	Enfuvirtide + Optimized Background (OB) vs. OB alone	24 weeks	Mean viral load reduction of ~1.0 log10 copies/mL greater in the enfuvirtide group.	[2]
Mexican Cohort Study	Highly antiretroviral-experienced	Enfuvirtide-based salvage therapy	48 weeks	At week 48, 81.4% of patients had HIV-1 RNA <400 copies/mL and 55.5% had <50 copies/mL. Significant increase in CD4+ cells.	[8]

Experimental Protocols

A variety of in vitro and in vivo models are utilized to assess the efficacy and mechanism of action of T20.

In Vitro Assays

1. HIV-Cell Fusion Assay: This assay measures the ability of a compound to inhibit the fusion of HIV-1 envelope-expressing cells with target cells expressing CD4 and coreceptors.[4]



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Caption: Generalized workflow for an HIV-cell fusion assay.

- Methodology:
 - Cell Preparation: Effector cells (e.g., 293T) are co-transfected with plasmids expressing the HIV-1 envelope glycoprotein and a reporter enzyme fragment (e.g., the α fragment of β -galactosidase).[9] Target cells are co-transfected with plasmids for CD4, a coreceptor, and the complementary enzyme fragment (e.g., the ω fragment).[9]
 - Compound Incubation: The test compound (e.g., T20) is serially diluted and added to a mixture of effector and target cells.
 - Fusion Induction: Cell-cell fusion is allowed to proceed at 37°C.[9]
 - Signal Detection: The activity of the reconstituted reporter enzyme is measured, which is proportional to the degree of cell fusion.

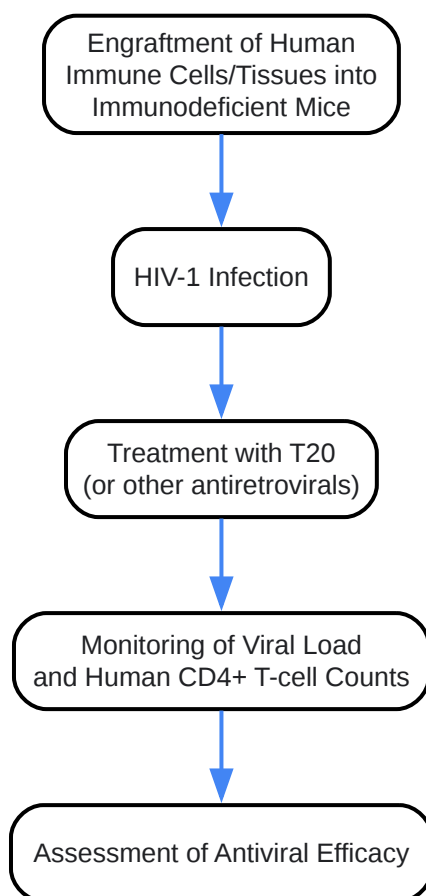
- Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of fusion inhibition against the compound concentration.

2. Viral Infectivity Assay (Single-Cycle Entry Assay): This assay quantifies the inhibition of virus entry into host cells using pseudoviruses.[\[5\]](#)

- Methodology:
 - Pseudovirus Production: Pseudoviruses are generated, typically by co-transfecting cells (e.g., 293T) with an HIV-1 Env-expressing plasmid and an HIV-1 backbone plasmid that contains a reporter gene (e.g., luciferase) but is replication-incompetent.
 - Infection: Target cells (e.g., TZM-bl) are incubated with the pseudoviruses in the presence of varying concentrations of the inhibitor.
 - Reporter Gene Expression: After a set incubation period (e.g., 48 hours), the cells are lysed, and the reporter gene expression is measured.[\[9\]](#)
 - Data Analysis: The reduction in reporter gene expression correlates with the inhibition of viral entry, and the IC₅₀ is determined.[\[9\]](#)

In Vivo Models

1. Humanized Mouse Models: These models involve engrafting immunodeficient mice with human immune cells or tissues, creating a system that can be infected with HIV-1.[\[10\]](#)[\[11\]](#)



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